(3R,4R)-1-(dibenzofuran-4-ylmethyl)-4-morpholin-4-ylpiperidin-3-ol
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Overview
Description
(3R,4R)-1-(dibenzofuran-4-ylmethyl)-4-morpholin-4-ylpiperidin-3-ol is a complex organic compound that features a piperidine ring substituted with a dibenzofuran moiety and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-1-(dibenzofuran-4-ylmethyl)-4-morpholin-4-ylpiperidin-3-ol typically involves multi-step organic reactions. A common approach might include:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be constructed through cyclization reactions.
Introduction of the Dibenzofuran Moiety: This step may involve coupling reactions such as Suzuki or Stille coupling to attach the dibenzofuran group to the piperidine ring.
Attachment of the Morpholine Ring: The morpholine ring can be introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the morpholine ring.
Reduction: Reduction reactions could be used to modify the functional groups attached to the piperidine ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the positions adjacent to the functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (3R,4R)-1-(dibenzofuran-4-ylmethyl)-4-morpholin-4-ylpiperidin-3-ol can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound might be studied for its interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
In medicinal chemistry, the compound could be investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders or as an analgesic.
Industry
In the industrial sector, this compound might be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of (3R,4R)-1-(dibenzofuran-4-ylmethyl)-4-morpholin-4-ylpiperidin-3-ol would depend on its specific biological target. It might interact with receptors or enzymes, modulating their activity through binding interactions. The molecular pathways involved could include signal transduction pathways or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
(3R,4R)-1-(dibenzofuran-4-ylmethyl)-4-piperidin-3-ol: Lacks the morpholine ring.
(3R,4R)-1-(dibenzofuran-4-ylmethyl)-4-morpholin-4-ylpiperidin-2-ol: Different position of the hydroxyl group.
Uniqueness
The presence of both the morpholine and dibenzofuran moieties in (3R,4R)-1-(dibenzofuran-4-ylmethyl)-4-morpholin-4-ylpiperidin-3-ol makes it unique compared to similar compounds. This structural combination might confer unique biological activities or chemical reactivity.
Properties
IUPAC Name |
(3R,4R)-1-(dibenzofuran-4-ylmethyl)-4-morpholin-4-ylpiperidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c25-20-15-23(9-8-19(20)24-10-12-26-13-11-24)14-16-4-3-6-18-17-5-1-2-7-21(17)27-22(16)18/h1-7,19-20,25H,8-15H2/t19-,20-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSLHPEMTUZNQOR-WOJBJXKFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1N2CCOCC2)O)CC3=C4C(=CC=C3)C5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]([C@@H]1N2CCOCC2)O)CC3=C4C(=CC=C3)C5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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